molecular formula C22H29N3O5S2 B11353150 1-[(2-methylbenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide

Cat. No.: B11353150
M. Wt: 479.6 g/mol
InChI Key: CAJSUGGMINAYFK-UHFFFAOYSA-N
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Description

N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a piperidine ring, methanesulfonamide groups, and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of Methanesulfonamide Groups: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Phenyl Substituents: The phenyl groups can be introduced through nucleophilic aromatic substitution reactions or via Suzuki coupling reactions using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanesulfonamide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor on the cell surface, triggering a signaling pathway that results in a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Caffeine: An alkaloid with a purine structure.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Uniqueness

N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. Unlike simpler compounds like dichloroaniline or caffeine, this compound’s complexity allows for more diverse applications and interactions in both chemical and biological systems.

Properties

Molecular Formula

C22H29N3O5S2

Molecular Weight

479.6 g/mol

IUPAC Name

N-[3-[methyl(methylsulfonyl)amino]phenyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H29N3O5S2/c1-17-7-4-5-8-19(17)16-32(29,30)25-13-11-18(12-14-25)22(26)23-20-9-6-10-21(15-20)24(2)31(3,27)28/h4-10,15,18H,11-14,16H2,1-3H3,(H,23,26)

InChI Key

CAJSUGGMINAYFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)N(C)S(=O)(=O)C

Origin of Product

United States

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